molecular formula C6H2Cl2FNO2 B2613694 1,2-Dichloro-4-fluoro-3-nitrobenzene CAS No. 1360438-72-7

1,2-Dichloro-4-fluoro-3-nitrobenzene

Cat. No. B2613694
CAS RN: 1360438-72-7
M. Wt: 209.99
InChI Key: ZPHVCFRWQIJBAZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2 . It is used as an intermediate in the synthesis of agrochemicals .


Synthesis Analysis

The synthesis of 1,2-Dichloro-4-fluoro-3-nitrobenzene can be achieved through various methods. One such method involves the nitration of 1,2-dichlorobenzene, which mainly produces 1,2-dichloro-4-nitrobenzene, along with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-fluoro-3-nitrobenzene is characterized by the presence of two chlorine atoms, one fluorine atom, and a nitro group attached to a benzene ring . The exact mass of the molecule is 208.9446619 g/mol .


Chemical Reactions Analysis

The chloride groups in 1,2-Dichloro-4-fluoro-3-nitrobenzene are reactive towards nucleophiles . For instance, potassium fluoride can react with this compound to produce 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides .


Physical And Chemical Properties Analysis

1,2-Dichloro-4-fluoro-3-nitrobenzene has a molecular weight of 209.99 g/mol . Other computed properties include a topological polar surface area of 45.8 Ų and a complexity of 187 .

Safety and Hazards

1,2-Dichloro-4-fluoro-3-nitrobenzene is toxic to aquatic organisms and may cause long-term effects in the aquatic environment . It is strongly advised not to let the chemical enter into the environment .

Mechanism of Action

Target of Action

The primary target of 1,2-Dichloro-4-fluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .

Mode of Action

1,2-Dichloro-4-fluoro-3-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of 1,2-Dichloro-4-fluoro-3-nitrobenzene affects the biochemical pathways involved in the synthesis of agrochemicals . The compound is an intermediate in these pathways and its interaction with the benzene ring can lead to the production of various agrochemicals .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1,2-Dichloro-4-fluoro-3-nitrobenzene’s action are primarily related to its role as an intermediate in the synthesis of agrochemicals . The compound’s interaction with the benzene ring can lead to the production of various agrochemicals, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1,2-Dichloro-4-fluoro-3-nitrobenzene can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other chemicals in the environment can influence the compound’s efficacy and mode of action .

properties

IUPAC Name

1,2-dichloro-4-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHVCFRWQIJBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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